Diethyl 2,2'-(piperidine-4,4-diyl)diacetate
Description
Diethyl 2,2'-(piperidine-4,4-diyl)diacetate is a bicyclic compound featuring a central piperidine ring substituted at the 4,4-positions with diethyl acetate groups. This structure confers unique steric and electronic properties, making it a versatile intermediate in medicinal chemistry and materials science. The piperidine core provides conformational rigidity, while the ester groups enable further functionalization through hydrolysis or nucleophilic substitution.
Properties
IUPAC Name |
ethyl 2-[4-(2-ethoxy-2-oxoethyl)piperidin-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-3-17-11(15)9-13(5-7-14-8-6-13)10-12(16)18-4-2/h14H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNLSIKQIYCVOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCNCC1)CC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2’-(piperidine-4,4-diyl)diacetate typically involves the reaction of piperidine with diethyl malonate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the piperidine nitrogen attacks the carbonyl carbon of diethyl malonate, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Diethyl 2,2’-(piperidine-4,4-diyl)diacetate can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of continuous flow reactors also improves the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-(piperidine-4,4-diyl)diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2,2’-(piperidine-4,4-diyl)diacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of Diethyl 2,2’-(piperidine-4,4-diyl)diacetate involves its interaction with various molecular targets. In medicinal chemistry, it can act as a ligand for receptors or enzymes, modulating their activity. The compound’s piperidine moiety allows it to interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in the desired biological effects.
Comparison with Similar Compounds
Diethyl 2,2'-(1-(tert-Butoxycarbonyl)piperidine-4,4-diyl)diacetate
Structural Features : This compound (CAS 1051383-60-8) incorporates a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen .
Key Differences :
- The Boc group enhances steric bulk and protects the amine during synthetic steps, enabling selective reactions at the ester groups.
- Increased molecular weight (C₁₈H₂₈N₂O₆) compared to the unprotected parent compound.
Applications : The Boc derivative is advantageous in multi-step syntheses where amine protection is critical, such as peptide coupling or metal coordination chemistry.
Diethyl 2,2′-(2,3-Dioxo-2,3-dihydroquinoxaline-1,4-diyl)diacetate
Structural Features: This compound (mentioned in ) replaces the piperidine ring with a quinoxaline moiety, introducing two ketone groups. Key Differences:
- The quinoxaline core is aromatic and electron-deficient, altering reactivity in cycloaddition or redox reactions.
- Enhanced conjugation may improve UV absorption properties, making it suitable for photophysical applications. Applications: Potential use in dye-sensitized solar cells or as a fluorophore due to its extended π-system .
Diethyl 2,2'-(4,4'(Butane-1,4-diyl)bis(3-methyl-5-oxo-4,5-dihydro-1,2,4-triazole-4,1-diyl))diacetate
Structural Features : This compound () contains triazole rings linked by a butane chain, with ester groups at the 4,4-positions.
Key Differences :
- Triazole rings participate in hydrogen bonding, improving solubility in polar solvents.
- Physical Data: Melting point 150–151°C; IR peaks at 1,755 cm⁻¹ (ester C=O) and 1,698 cm⁻¹ (triazole C=O) . Applications: Antimicrobial and antioxidant activities reported for triazole derivatives.
Diethyl 2,2′-((Thiobis(4,1-phenylene))bis(oxy))diacetate
Structural Features : This compound () replaces the piperidine with a thioether-linked biphenylene backbone.
Key Differences :
- Sulfur atoms introduce lone pairs, altering electronic properties and metal-binding affinity.
- The biphenylene structure increases rigidity and thermal stability. Applications: Potential as a ligand in catalysis or a precursor for sulfone-containing polymers .
Diethyl 2,2'-(4,4'-Dioxo-2,2'-dithioxo-5,5'-bi-1,3-thiazolidine-3,3'-diyl)diacetate
Structural Features : This compound (CAS 93046-02-7, ) features two thiazolidine rings with dithioxo groups.
Key Differences :
- Increased ring strain may affect stability under acidic or basic conditions.
Applications : Investigated for use in dynamic covalent chemistry or as a protease inhibitor.
Comparative Analysis Table
Key Insights
- Electronic Effects: Piperidine derivatives exhibit basicity due to the amine, while quinoxaline and triazole analogs are more electron-deficient, influencing their reactivity in electrophilic substitutions.
- Steric Considerations : Boc-protected and thiazolidine derivatives have higher steric bulk, which may hinder crystallization or enzymatic degradation.
- Biological Relevance : Triazole and thiazolidine derivatives show enhanced antimicrobial activity, likely due to hydrogen bonding and sulfur-mediated interactions.
- Synthetic Accessibility: Piperidine-based compounds are often synthesized via alkylation or esterification of 4,4-dimethylpiperidine precursors, whereas quinoxaline derivatives require condensation reactions .
Biological Activity
Diethyl 2,2'-(piperidine-4,4-diyl)diacetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antituberculosis research. This article delves into the synthesis, biological activity, and relevant case studies surrounding this compound.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of piperidine derivatives with diethyl acetate under appropriate conditions to form the desired diacetate. The reaction conditions often include the use of catalysts or specific solvents to enhance yield and purity.
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of compounds related to piperidine derivatives. For instance, various piperidine-based compounds have been tested against strains such as Escherichia coli and Staphylococcus aureus. In one study, derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM against these bacteria .
Table 1: Antibacterial Activity of Piperidine Derivatives
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| This compound | E. coli | TBD |
| Hybrid 1 | S. aureus | 20-40 |
| Hybrid 2 | E. coli | 40-70 |
Antituberculosis Activity
Piperidine derivatives have also shown promising results in antituberculosis activity. A study demonstrated that certain piperidinothiosemicarbazone derivatives exhibited significant inhibition against Mycobacterium tuberculosis, with MIC values reaching as low as 2 µg/mL . The structural modifications in these compounds were found to influence their potency significantly.
Table 2: Antituberculosis Activity of Piperidine Derivatives
| Compound | Strain | MIC (µg/mL) |
|---|---|---|
| This compound | M. tuberculosis | TBD |
| DMK-20 | Spec. 210 | 4 |
| DMK-16 | H37Rv | 6.25 |
Case Studies and Research Findings
- Study on Antibacterial Activity : A comprehensive study assessed various piperidine derivatives for their antibacterial properties using the agar disc diffusion method. The results indicated that while some compounds had good activity against S. aureus, others were less effective compared to standard antibiotics like ceftriaxone .
- Research on Antituberculosis Potency : Another investigation focused on the antitubercular effects of piperidinothiosemicarbazones. The findings revealed that modifications at specific positions on the piperidine ring significantly enhanced activity against resistant strains of M. tuberculosis, suggesting potential for further development in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
